molecular formula C16H14BrNO4 B2579624 methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate CAS No. 477848-29-6

methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate

Cat. No.: B2579624
CAS No.: 477848-29-6
M. Wt: 364.195
InChI Key: KUWRACDEQVRCPO-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate is a Schiff base derivative characterized by a benzylideneamino group linking a substituted aromatic ring (5-bromo-2-hydroxy-3-methoxyphenyl) to a methyl benzoate moiety. This compound’s structure features a bromo substituent, a hydroxyl group, and a methoxy group on the phenyl ring, alongside an ester functional group.

Properties

IUPAC Name

methyl 3-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-8-12(17)6-11(15(14)19)9-18-13-5-3-4-10(7-13)16(20)22-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWRACDEQVRCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate typically involves the following steps:

  • Starting Materials: : The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde and methyl 3-aminobenzoate.

  • Condensation Reaction: : These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide, leading to the formation of the desired compound.

  • Solvent and Temperature: : The reaction is often carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

For large-scale production, the compound can be synthesized using automated chemical reactors that allow for precise control over reaction conditions, ensuring high yield and purity. Continuous flow reactors are particularly useful in optimizing the production process.

Chemical Reactions Analysis

Imine Group Reactivity

The Schiff base (C=N) group exhibits characteristic reactivity:

  • Acid/Base-Catalyzed Hydrolysis :
    Under acidic (e.g., HCl/H₂O) or basic (e.g., NaOH) conditions, the imine bond hydrolyzes to regenerate the primary amine and aldehyde precursors . For this compound, hydrolysis would yield:

    • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

    • Methyl 3-aminobenzoate

    Conditions :

    Reaction MediumTemperatureTimeYield (Hypothetical)
    1M HCl60°C4–6 h~75–85%
    1M NaOH25°C2–3 h~65–70%
  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the C=N bond to a C–N single bond, forming a secondary amine .

Ester Group Reactivity

The methyl ester undergoes hydrolysis under basic or acidic conditions:

  • Saponification :
    Treatment with NaOH/MeOH yields the corresponding carboxylic acid (3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid ) .
    Typical Conditions :

    • 2M NaOH, reflux, 3–5 h

    • Yield: >90% (analogous to methyl 3-amino-5-bromo-2-hydroxybenzoate hydrolysis) .

  • Transesterification :
    Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts to form ethyl esters .

Aromatic Substitution Reactions

The bromine and hydroxyl groups direct electrophilic substitutions:

  • Electrophilic Bromination :
    The para position to the hydroxyl group may undergo further bromination under FeBr₃ catalysis .

  • Demethylation :
    The methoxy group can be cleaved using BBr₃ or HI to form a catechol derivative .

Metal Complexation

The imine and hydroxyl groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes . For example:

  • Copper(II) Complex :

    PropertyValue (Hypothetical)
    Stoichiometry1:1 (ligand:metal)
    Stability Constant~10⁸–10¹⁰
    ApplicationAntimicrobial agents

Photochemical Reactions

The conjugated π-system may participate in [2+2] cycloadditions under UV light, forming dimerized products.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous Schiff bases indicates decomposition above 200°C, primarily due to imine bond cleavage .

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, demonstrating strong bactericidal activity .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
10-Fungicidal
130.25Bactericidal

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines. For example, research has indicated that similar compounds exhibit cytotoxic effects on human cancer cells, suggesting that this compound may possess similar properties .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an inhibitor of various enzymes. Studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of conditions like Alzheimer's disease and type 2 diabetes mellitus .

Table 2: Enzyme Inhibition Potential of Related Compounds

Compound TypeTarget EnzymeInhibition Type
Sulfonamide derivativesAcetylcholinesteraseCompetitive
Benzothiazole derivativesα-glucosidaseNon-competitive

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction between appropriate benzaldehyde derivatives and amines under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • A study published in the International Journal of Molecular Sciences highlighted the antimicrobial efficacy of various derivatives, noting significant reductions in bacterial growth rates .
  • Research conducted on enzyme inhibitors emphasized the compound's potential role in developing new therapeutic agents for metabolic disorders .

These findings underscore the versatility of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : It can act as an inhibitor of certain enzymes, potentially leading to therapeutic effects in conditions where enzyme activity is dysregulated.

  • Receptor Binding: : The compound can bind to specific receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s Schiff base formation is milder (likely room temperature or gentle heating) compared to the energy-intensive cyclization steps for benzoxazoles and imidazoles.
  • The presence of bromo and methoxy groups may slow reaction kinetics due to steric and electronic effects, unlike simpler aryl substituents in analogs .

Structural and Crystallographic Features

The compound’s structure is influenced by hydrogen bonding and halogen interactions:

  • Hydrogen bonding: The 2-hydroxy group acts as a donor, while the ester carbonyl and methoxy oxygen serve as acceptors. This creates extended networks, as observed in graph set analysis (e.g., $ \text{R}_2^2(8) $ motifs) common in hydroxyl-containing Schiff bases .
  • Bromo substituent: The Br atom may engage in halogen bonding (C–Br⋯O), enhancing crystal packing stability. This is absent in non-halogenated analogs like methyl 3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate .

In contrast:

  • Benzoxazole derivatives exhibit rigid oxazole rings, favoring π-π stacking over hydrogen bonding. Their crystal packing is less influenced by directional interactions compared to Schiff bases .
  • Imidazole derivatives rely on N–H⋯O/N hydrogen bonds, with imidazole rings participating in weaker C–H⋯π interactions .

Physicochemical Properties

Property Target Compound Benzoxazole Analogs Imidazole Analogs
Melting Point High (>200°C, inferred) Moderate (150–180°C) Moderate (160–190°C)
Solubility Low in polar solvents Low-moderate in DMSO/CHCl₃ Moderate in polar aprotic solvents
Thermal Stability High (stable to 250°C) Moderate (decompose ~200°C) Moderate (decompose ~210°C)

Notes:

  • The target’s low solubility stems from strong hydrogen/halogen bonding, whereas benzoxazoles and imidazoles show better solubility due to reduced polarity.
  • Thermal stability correlates with conjugation and rigid Schiff base structure .

Biological Activity

Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a methoxy group, a bromo substituent, and an amino linkage, which contribute to its reactivity and biological interactions. Its molecular formula is C15H14BrN2O4C_{15}H_{14}BrN_{2}O_{4} with a molecular weight of approximately 364.19 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of the 5-bromo-2-hydroxy-3-methoxyphenyl moiety have shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds based on this scaffold demonstrated significant cytotoxicity, with IC50 values ranging from 2.93 µM to 19.53 µM, indicating their effectiveness in inhibiting cell proliferation.
  • A-549 (Lung Cancer) : Similar compounds showed IC50 values around 185.5 nM for VEGFR-2 inhibition, suggesting a dual mechanism targeting both cancer cell growth and angiogenesis .

The anticancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest. The following mechanisms have been identified:

  • Apoptosis Induction :
    • Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed in treated cells, leading to enhanced apoptosis .
    • The Bax/Bcl-2 ratio serves as a crucial indicator of apoptotic potential, with significant upregulation noted in treated cells.
  • VEGFR-2 Inhibition :
    • Compounds exhibited competitive inhibition of VEGFR-2, crucial for tumor angiogenesis, thereby limiting tumor growth and metastasis .

Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of various derivatives including this compound against MCF-7 and A-549 cell lines. The results indicated that:

  • 7d derivative showed the highest potency with an IC50 of 2.93 µM against MCF-7 cells.
  • Molecular docking studies confirmed binding affinity to VEGFR-2, supporting the observed inhibitory activity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship revealed that modifications to the methoxy and bromo groups significantly influenced biological activity. The presence of electron-withdrawing groups enhanced anticancer properties while maintaining selectivity for cancer cells over normal cells .

Data Summary

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-72.93Apoptosis induction
Related CompoundA-549185.5 nMVEGFR-2 inhibition
Other DerivativeMCF-719.53Apoptosis induction

Q & A

Q. What are the recommended synthetic routes for methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate, and what key reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Schiff base formation between an aromatic aldehyde and an amine-containing ester. A typical route involves:

Condensation Reaction : Reacting 5-bromo-2-hydroxy-3-methoxybenzaldehyde with methyl 3-aminobenzoate under reflux in ethanol or methanol, catalyzed by acetic acid or trifluoroacetic acid .

Key Conditions :

  • Temperature : 60–80°C to favor imine bond formation.
  • Solvent : Polar protic solvents (e.g., ethanol) enhance solubility of phenolic intermediates.
  • Catalysts : Acidic conditions (pH 4–5) stabilize the Schiff base intermediate.
    Yield optimization requires monitoring reaction progress via TLC or HPLC and purifying via recrystallization (e.g., using ethanol/water mixtures) .

Q. What spectroscopic techniques are most effective for characterizing the Schiff base structure and confirming the E-configuration?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the imine (C=N) proton (δ 8.5–9.5 ppm) and aromatic substituents. The E-configuration is inferred from coupling constants (e.g., vicinal protons in the aromatic ring) .
  • IR Spectroscopy : Detect the C=N stretch (~1600–1640 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).
  • X-Ray Crystallography : Definitive confirmation of stereochemistry and molecular geometry .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they affect reaction optimization?

Methodological Answer:

  • High Solubility : In polar aprotic solvents (DMF, DMSO) due to the ester and phenolic groups.
  • Low Solubility : In non-polar solvents (hexane, ether).
  • Optimization Strategy : Pre-dissolve reactants in DMF for homogeneous mixing, then precipitate the product by adding water .

Q. What storage conditions are recommended to maintain the compound’s stability over extended periods?

Methodological Answer:

  • Storage : In airtight, light-resistant containers under inert gas (N2/Ar) at –20°C.
  • Stability : The bromo and methoxy groups are hydrolytically stable, but the Schiff base may degrade in humid conditions. Use desiccants (silica gel) in storage .

Q. How should researchers handle and dispose of this compound to ensure laboratory safety and regulatory compliance?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Disposal : Follow EPA guidelines for halogenated waste (incineration or approved chemical waste services) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Abiotic Degradation : Expose the compound to aqueous solutions at pH 3–11 and 25–50°C. Monitor degradation via HPLC-MS and quantify hydrolysis products (e.g., free amine and aldehyde).
    • Biotic Degradation : Use soil microcosms or activated sludge to assess microbial breakdown. Measure half-life (t1/2) and metabolite formation .
  • Data Analysis : Apply kinetic models (pseudo-first-order) to compare degradation rates across conditions.

Q. What strategies can resolve contradictions in reported biological activities of Schiff base derivatives, and how can they be applied to this compound?

Methodological Answer:

  • Meta-Analysis : Compare studies using tools like PRISMA to identify methodological inconsistencies (e.g., assay protocols, cell lines).
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to biological targets (e.g., enzymes or receptors) .

Q. What in vitro assays are suitable for evaluating the compound’s antioxidant activity, considering potential interference from its methoxy and bromo substituents?

Methodological Answer:

  • DPPH/ABTS Assays : Measure radical scavenging activity. Normalize results against controls (e.g., ascorbic acid) and account for absorbance interference from bromine via blank subtraction.
  • Cellular Assays : Use RAW 264.7 macrophages to assess intracellular ROS suppression. Validate specificity via knockout models (e.g., Nrf2-deficient cells) .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for accurate predictions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2).
  • Critical Parameters :
    • Force Field Accuracy : OPLS-AA/M for ligand flexibility.
    • Solvation Effects : Include implicit solvent models (e.g., PBSA).
    • Validation : Compare docking scores with experimental IC50 values .

Q. What mechanistic studies are necessary to elucidate the role of the bromo substituent in the compound’s reactivity under nucleophilic conditions?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates of bromo vs. non-bromo analogs with nucleophiles (e.g., amines, thiols).
  • Isotopic Labeling : Use 18O-labeled water to track hydrolysis pathways.
  • DFT Calculations : Map transition states to identify electronic effects of bromine on reaction barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.